Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide
Brand Name:
Vulcanchem
CAS No.:
109448-65-9
VCID:
VC20811652
InChI:
InChI=1S/C16H38N2O2.2HI/c1-7-17(5,8-2)11-13-19-15-16-20-14-12-18(6,9-3)10-4;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2
SMILES:
CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-]
Molecular Formula:
C16H38I2N2O2
Molecular Weight:
544.29 g/mol
Ammonium, (ethylenebis(oxyethylene))bis(diethylmethyl-, diiodide
CAS No.: 109448-65-9
Cat. No.: VC20811652
Molecular Formula: C16H38I2N2O2
Molecular Weight: 544.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109448-65-9 |
|---|---|
| Molecular Formula | C16H38I2N2O2 |
| Molecular Weight | 544.29 g/mol |
| IUPAC Name | 2-[2-[2-[diethyl(methyl)azaniumyl]ethoxy]ethoxy]ethyl-diethyl-methylazanium;diiodide |
| Standard InChI | InChI=1S/C16H38N2O2.2HI/c1-7-17(5,8-2)11-13-19-15-16-20-14-12-18(6,9-3)10-4;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | WTJCZOGRLMDPFE-UHFFFAOYSA-L |
| SMILES | CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-] |
| Canonical SMILES | CC[N+](C)(CC)CCOCCOCC[N+](C)(CC)CC.[I-].[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator